molecular formula C20H22ClN3S B11424383 1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea

1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea

Cat. No.: B11424383
M. Wt: 371.9 g/mol
InChI Key: XSEQLZMNMGBBAS-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl isothiocyanate and 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The isothiocyanate is added dropwise to a solution of the amine in the solvent. The mixture is then heated under reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may interfere with signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-3-(2-phenylethyl)thiourea: Similar structure but lacks the indole moiety.

    1-(3-chloro-2-methylphenyl)-3-(2-(1H-indol-3-yl)ethyl)thiourea: Similar structure but without the dimethyl groups on the indole ring.

Uniqueness

1-(3-chloro-2-methylphenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is unique due to the presence of both the chloro-substituted phenyl ring and the dimethyl-substituted indole ring. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other thioureas.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22ClN3S

Molecular Weight

371.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C20H22ClN3S/c1-12-7-8-19-16(11-12)15(14(3)23-19)9-10-22-20(25)24-18-6-4-5-17(21)13(18)2/h4-8,11,23H,9-10H2,1-3H3,(H2,22,24,25)

InChI Key

XSEQLZMNMGBBAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

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